molecular formula C8H13N3O B13341933 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol

2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol

Cat. No.: B13341933
M. Wt: 167.21 g/mol
InChI Key: GKGOPNJOSLRNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by a cyclopentanol ring attached to a triazole ring, which is further substituted with a methyl group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentanone hydrazone. This intermediate is then reacted with methyl isocyanate to form the desired triazole derivative. The reaction conditions usually involve heating the mixture under reflux with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methyl group on the triazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed.

Major Products Formed

    Oxidation: Formation of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentanone.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal and anticancer agent.

    Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-1,2,4-triazol-3-yl)cyclopentan-1-ol
  • 2-(1-Methyl-1H-1,2,4-triazol-4-yl)cyclopentan-1-ol
  • 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-ol

Uniqueness

2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-ol is unique due to its specific substitution pattern and the presence of a cyclopentanol ring. This structural uniqueness can lead to distinct biological activities and chemical reactivity compared to other triazole derivatives. Its specific interactions with molecular targets can also differ, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(2-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol

InChI

InChI=1S/C8H13N3O/c1-11-8(9-5-10-11)6-3-2-4-7(6)12/h5-7,12H,2-4H2,1H3

InChI Key

GKGOPNJOSLRNQA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2CCCC2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.